molecular formula C10H10O5 B8798927 3-acetyloxy-4-methoxybenzoic acid CAS No. 60444-56-6

3-acetyloxy-4-methoxybenzoic acid

Cat. No.: B8798927
CAS No.: 60444-56-6
M. Wt: 210.18 g/mol
InChI Key: ZOIQMOPABGFDGI-UHFFFAOYSA-N
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Description

3-acetyloxy-4-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyloxy group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyloxy-4-methoxybenzoic acid typically involves the esterification of 4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-acetyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-methoxybenzoic acid and acetic acid.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(Acetyloxy)-4-carboxybenzoic acid.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of suitable nucleophiles.

Major Products Formed

    Hydrolysis: 4-Methoxybenzoic acid and acetic acid.

    Oxidation: 3-(Acetyloxy)-4-carboxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-acetyloxy-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-acetyloxy-4-methoxybenzoic acid is primarily related to its ability to undergo hydrolysis, releasing 4-methoxybenzoic acid and acetic acid. The released 4-methoxybenzoic acid can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the acetyloxy group and has different reactivity and applications.

    3-(Acetyloxy)benzoic acid:

    4-Acetyloxybenzoic acid: Similar structure but with the acetyloxy group in a different position, leading to variations in reactivity and applications.

Uniqueness

3-acetyloxy-4-methoxybenzoic acid is unique due to the presence of both acetyloxy and methoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

60444-56-6

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-acetyloxy-4-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

ZOIQMOPABGFDGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

17.0 g of 3-hydroxy-4-methoxy-benzoic acid and 51.6 g of acetic anhydride were combined and stirred at 140° C. for 3 h. Then 50 ml of water were added at 100° C., the mixture was heated under reflux for 30 min, another 200 ml of water were added and the mixture heated under reflux for 30 min. The mixture was cooled to 0° C., and the product was filtered off, washed with water and dried in vacuo to yield 18.8 g of the title compound.
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17 g
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reactant
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51.6 g
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200 mL
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50 mL
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Synthesis routes and methods III

Procedure details

17.0 g of 3-Hydroxy-4-methoxy-benzoic acid were added to 51.6 g of acetic ahydride and the mixture stirred at 140° C. for 3 h. The mixture was then allowed to cool to 100° C., 50 ml of water added dropwise and the temperature kept at 100° C. Then, 200 ml of water were added and the mixture was stirred at 100° C. for 30 minutes. The mixture was then cooled and stirred at 0° C. for 1 h. The product was then isolated by filtration, washed with 50 ml of water and dried under reduced pressure to yield 18.8 g of the title compound that was used without further purification.
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17 g
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reactant
Reaction Step One
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51.6 g
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reactant
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200 mL
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solvent
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50 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a suspension of 600 mg (3.57 mmol) of 3-hydroxy-4-methoxybenzoic acid (Aldrich Chemical Company, Milwaukee, Wis.) in 5 mL of anhyd CH2Cl2 was added 1.31 mL (7.50 mmol) of N,N-diisopropylethylamine and the mixture stirred until homogeneous (ca. 5 min). Acetyl chloride (305 μL, 4.28 mmol) was added dropwise over 2 min followed by 2.0 mg ((0.016 mmol) of 4-dimethylaminopyridine. After stirring at room temperature for 1 h, the mixture was poured into 50 mL of EtOAc and washed with 1 M HCl (3×25 mL). The organic phase was extracted with saturated NaHCO3 (6×15 mL) and the combined extracts saturated with solid NaCl and acidified to pH 2 with conc HCl. The resulting suspension was extracted with EtOAc (3×20 mL) and the combined extracts were dried over Na2SO4 and concentrated in vacuo to afford the title compound as a light beige powder (463 mg, 62%). 1H-NMR (300 MHz, CDCl3) δ8.00 (dd, 1H, J=8.7, 2.0 Hz), 7.79 (d, 1H, 2.0 Hz), 7.00 (d, 1H, 8.7 Hz), 3.91 (s, 3H), and 2.34 (s, 3H).
Quantity
600 mg
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reactant
Reaction Step One
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5 mL
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solvent
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1.31 mL
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reactant
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305 μL
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reactant
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50 mL
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reactant
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0.016 mmol
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catalyst
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Yield
62%

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